(2S)-2-amino-4-methylpentanehydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-methylpentanehydrazide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry and the presence of both amino and hydrazide functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2S)-2-amino-4-methylpentanehydrazide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group:
Hydrazide Formation: The hydrazide group is introduced through a reaction with hydrazine or its derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
(2S)-2-amino-4-methylpentanehydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions with suitable electrophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or bases.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-methylpentanehydrazide hydrochloride has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methylpentanehydrazide hydrochloride involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-4-methylpentanehydrazide hydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-4-methylpentanoic acid: This compound lacks the hydrazide group, leading to different chemical properties and applications.
(2S)-2-amino-4-methylpentanehydrazide: The free base form of the compound, which may have different solubility and reactivity compared to the hydrochloride salt.
(2S)-2-amino-4-methylpentanehydrazide sulfate: Another salt form with potentially different pharmacokinetics and stability.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83918-58-5 |
---|---|
Molekularformel |
C6H16ClN3O |
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylpentanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H15N3O.ClH/c1-4(2)3-5(7)6(10)9-8;/h4-5H,3,7-8H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 |
InChI-Schlüssel |
ABKDNZAVUOWFDG-JEDNCBNOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NN)N.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.